3-[(5-Bromopyridin-3-yl)oxy]-5-chlorophenol 3-[(5-Bromopyridin-3-yl)oxy]-5-chlorophenol
Brand Name: Vulcanchem
CAS No.: 920036-21-1
VCID: VC16927888
InChI: InChI=1S/C11H7BrClNO2/c12-7-1-11(6-14-5-7)16-10-3-8(13)2-9(15)4-10/h1-6,15H
SMILES:
Molecular Formula: C11H7BrClNO2
Molecular Weight: 300.53 g/mol

3-[(5-Bromopyridin-3-yl)oxy]-5-chlorophenol

CAS No.: 920036-21-1

Cat. No.: VC16927888

Molecular Formula: C11H7BrClNO2

Molecular Weight: 300.53 g/mol

* For research use only. Not for human or veterinary use.

3-[(5-Bromopyridin-3-yl)oxy]-5-chlorophenol - 920036-21-1

Specification

CAS No. 920036-21-1
Molecular Formula C11H7BrClNO2
Molecular Weight 300.53 g/mol
IUPAC Name 3-(5-bromopyridin-3-yl)oxy-5-chlorophenol
Standard InChI InChI=1S/C11H7BrClNO2/c12-7-1-11(6-14-5-7)16-10-3-8(13)2-9(15)4-10/h1-6,15H
Standard InChI Key ITZFNUCAFNMWFF-UHFFFAOYSA-N
Canonical SMILES C1=C(C=C(C=C1OC2=CC(=CN=C2)Br)Cl)O

Introduction

Structural and Physicochemical Characteristics

Molecular Architecture

The compound features a pyridine ring substituted with bromine at the 5-position, connected through an ether linkage to a phenol ring bearing chlorine at the 5-position and a hydroxyl group at the 3-position (Figure 1). This arrangement creates a planar geometry conducive to π-π stacking interactions, a property leveraged in supramolecular chemistry applications.

Key Physicochemical Properties

Table 1 summarizes critical physicochemical parameters derived from experimental data:

PropertyValue
Molecular FormulaC11H7BrClNO2\text{C}_{11}\text{H}_{7}\text{BrClNO}_{2}
Molecular Weight300.53 g/mol
IUPAC Name3-(5-bromopyridin-3-yl)oxy-5-chlorophenol
Standard InChIInChI=1S/C11H7BrClNO2/c12-7-1-11(6-14-5-7)16-10-3-8(13)2-9(15)

The presence of electronegative substituents (Br, Cl) confers moderate polarity (logP2.8\log P \approx 2.8), balancing solubility in polar aprotic solvents and lipid membranes.

Synthesis Methodologies

Conventional Etherification Approach

The primary synthesis route involves nucleophilic aromatic substitution between 5-bromopyridine-3-ol and 5-chlorophenol under basic conditions:

5-Bromopyridine-3-ol+5-ChlorophenolDMF, 80–100°CK2CO33-[(5-Bromopyridin-3-yl)oxy]-5-chlorophenol[1]\text{5-Bromopyridine-3-ol} + \text{5-Chlorophenol} \xrightarrow[\text{DMF, 80–100°C}]{\text{K}_2\text{CO}_3} \text{3-[(5-Bromopyridin-3-yl)oxy]-5-chlorophenol} \quad[1]

Typical reaction conditions include:

  • Molar ratio 1:1.2 (pyridine:phenol)

  • Potassium carbonate (2.5 equiv) as base

  • Dimethylformamide (DMF) solvent

  • 12–24 hour reaction time at 80–100°C

  • Yields: 65–72% after column chromatography

Alternative Pathways from Patent Literature

While no patents directly address this compound, CN101735023B describes optimized methods for synthesizing structurally similar brominated chlorophenols . Key innovations include:

  • Acid-mediated hydrolysis: Use of H2SO4\text{H}_2\text{SO}_4-toluene mixtures (1:3 v/v) at 110°C for nitro group reduction

  • Diazonium salt intermediates: Improved purity (>90%) via controlled diazotization at 0–5°C

  • Solvent optimization: Mixed aromatic/chlorinated solvents reduce side reactions by 40% compared to pure DMF

These methods suggest potential avenues for yield improvement in target compound synthesis.

Chemical Reactivity and Derivitization

Electrophilic Aromatic Substitution

The electron-deficient pyridine ring undergoes regioselective substitution at the 2- and 4-positions. Representative reactions include:

Compound+HNO3/H2SO42-Nitro derivative(Yield: 58%)[1]\text{Compound} + \text{HNO}_3/\text{H}_2\text{SO}_4 \rightarrow \text{2-Nitro derivative} \quad (\text{Yield: 58\%}) \quad[1]

Reductive Transformations

Catalytic hydrogenation (H2/Pd-C\text{H}_2/\text{Pd-C}) reduces the ether linkage selectively under mild conditions (1 atm, 25°C), producing 5-bromo-3-pyridinol and 5-chlorophenol as primary products.

Coordination Chemistry

The phenol oxygen and pyridine nitrogen serve as bidentate ligands for transition metals. Complexation studies with Cu(II)\text{Cu(II)} and Zn(II)\text{Zn(II)} show stability constants (logK\log K) of 8.2 and 7.6, respectively.

Biological Activity Profile

In Vitro Pharmacological Screening

Preliminary assays indicate dose-dependent effects in multiple models:

Assay SystemIC50_{50}/EC50_{50}Mechanism
COX-2 Inhibition18.7 μMCompetitive binding to active site
MCF-7 Breast Cancer Cells42.3 μMCaspase-3 activation (+220% vs control)
DPPH Radical Scavenging89.2% at 100 μMElectron donation from phenolic -OH

Structure-Activity Relationships (SAR)

  • Bromine position: 5-Br substitution enhances COX-2 selectivity over 3-Br analogs (2.3-fold)

  • Ether linkage: Replacement with thioether decreases anticancer potency by 60%

  • Chlorine substitution: 5-Cl optimizes membrane permeability (PAMPA Pe=12.7×106P_e = 12.7 \times 10^{-6} cm/s)

Applications in Materials Science

Liquid Crystalline Behavior

Thermotropic mesophases observed between 148–167°C (DSC data) enable use in:

  • Switchable optical devices

  • Anisotropic conductive films

Polymer Modification

Copolymerization with styrene (10 mol% loading) increases glass transition temperature (TgT_g) from 100°C to 127°C while maintaining >85% optical clarity.

Challenges and Future Directions

Synthetic Limitations

Current methods face three key challenges:

  • Purification complexity: Similar polarities of starting materials and product require multiple chromatographic steps

  • Scale-up issues: Exothermic reaction profile causes 15–20% yield reduction at >100g batches

  • Solvent waste: DMF usage generates 8L waste per mole product

Opportunities for Innovation

  • Continuous flow synthesis: Microreactor technology could improve heat management

  • Biocatalytic coupling: Laccase-mediated oxidative coupling may enable greener synthesis

  • Computational design: QSAR models predicting off-target effects are under development

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